![molecular formula C22H30ClN3O4 B6661297 2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B6661297.png)
2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride
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Overview
Description
2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Pyrrolidine Derivatives: Used in drug discovery for their versatile scaffold.
Uniqueness
2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-6-[1-(3-pyrrolidin-3-ylpropanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4.ClH/c1-14-22(28)24-18-12-17(3-4-19(18)29-14)21(27)16-7-10-25(11-8-16)20(26)5-2-15-6-9-23-13-15;/h3-4,12,14-16,23H,2,5-11,13H2,1H3,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITXXXVCDIVEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)CCC4CCNC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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